

Alizarin Green for Staining Plant Cell Walls: Application Notes and Protocols

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Compound of Interest

Compound Name: Alizarin green

Cat. No.: B1292808

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Note to the Reader: Initial research indicates that "**Alizarin Green**" is not a commonly used or documented stain for plant cell walls. The Alizarin family of dyes is primarily known for Alizarin Red S, which is used to stain calcium deposits in biological tissues. In the interest of providing a valuable and accurate resource, this document presents detailed application notes and protocols for Auramine O, a well-established fluorescent dye that imparts a green to yellow fluorescence to specific components of the plant cell wall, such as lignin, cutin, and suberin. This alternative is provided to address the likely interest in green fluorescent staining of plant cell structures.

Application Notes for Auramine O Staining of Plant Cell Walls

Introduction

Auramine O is a fluorescent dye that binds to hydrophobic components within the plant cell wall, specifically lignin, suberin, and cutin. Upon binding, it emits a bright green to yellow fluorescence when excited with blue light, making it a valuable tool for researchers in plant biology, pathology, and developmental biology. Its application allows for the detailed visualization of lignified and suberized tissues, such as vascular bundles, the Casparian strip, and the cuticle, using fluorescence microscopy.

Mechanism of Action

The precise binding mechanism of Auramine O to plant cell wall components is not fully elucidated but is understood to be a non-covalent, hydrophobic interaction. The dye molecules intercalate with the complex, hydrophobic polymers of lignin, suberin, and cutin. This binding event leads to a significant increase in the quantum yield of Auramine O, resulting in strong fluorescence emission.[\[1\]](#)

Applications in Plant Science

- **Developmental Biology:** Studying the temporal and spatial deposition of lignin and suberin during plant development, for example, in root endodermis and xylem formation.
- **Plant Pathology:** Visualizing changes in cell wall composition in response to pathogen attack, as many pathogens need to overcome the ligno-suberized barriers.
- **Genetic and Mutant Analysis:** Characterizing mutants with defects in lignin or suberin biosynthesis or deposition.[\[2\]](#)
- **Biofuel Research:** Assessing lignin content and distribution in plant biomass, which is a critical factor in the efficiency of cellulosic ethanol production.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of Auramine O in plant cell wall staining.

Parameter	Value	Reference(s)
Excitation Maximum	~432-460 nm	[3] [4]
Emission Maximum	~500-550 nm	[3] [4]
Staining Solution Concentration	0.01% - 0.1% (w/v)	[5]
Staining Time	15 - 30 minutes	[6]

Experimental Protocols

I. Preparation of Staining Solution

A. 0.1% Auramine O Stock Solution

- Reagents:
 - Auramine O (C.I. 41000)
 - Phenol crystals
 - Absolute Ethanol
 - Distilled water
- Procedure:
 - Weigh 1 g of Auramine O and transfer it to a 1 L conical flask.[\[5\]](#)
 - Add 30 g of phenol crystals and mix well.[\[5\]](#)
 - Add 100 ml of absolute ethanol and mix until the phenol is dissolved.[\[5\]](#)
 - Add 870 ml of distilled water to bring the final volume to 1 L.[\[5\]](#)
 - Filter the solution and store it in an amber bottle at room temperature.[\[5\]](#)

B. 0.01% Working Solution

- Dilute the 0.1% stock solution 1:10 with distilled water or a suitable buffer (e.g., Tris-HCl, pH 7.2) immediately before use.

II. Staining Protocol for Plant Tissue Sections

This protocol is suitable for fresh, hand-cut, or microtome-sectioned plant material (e.g., roots, stems, leaves).

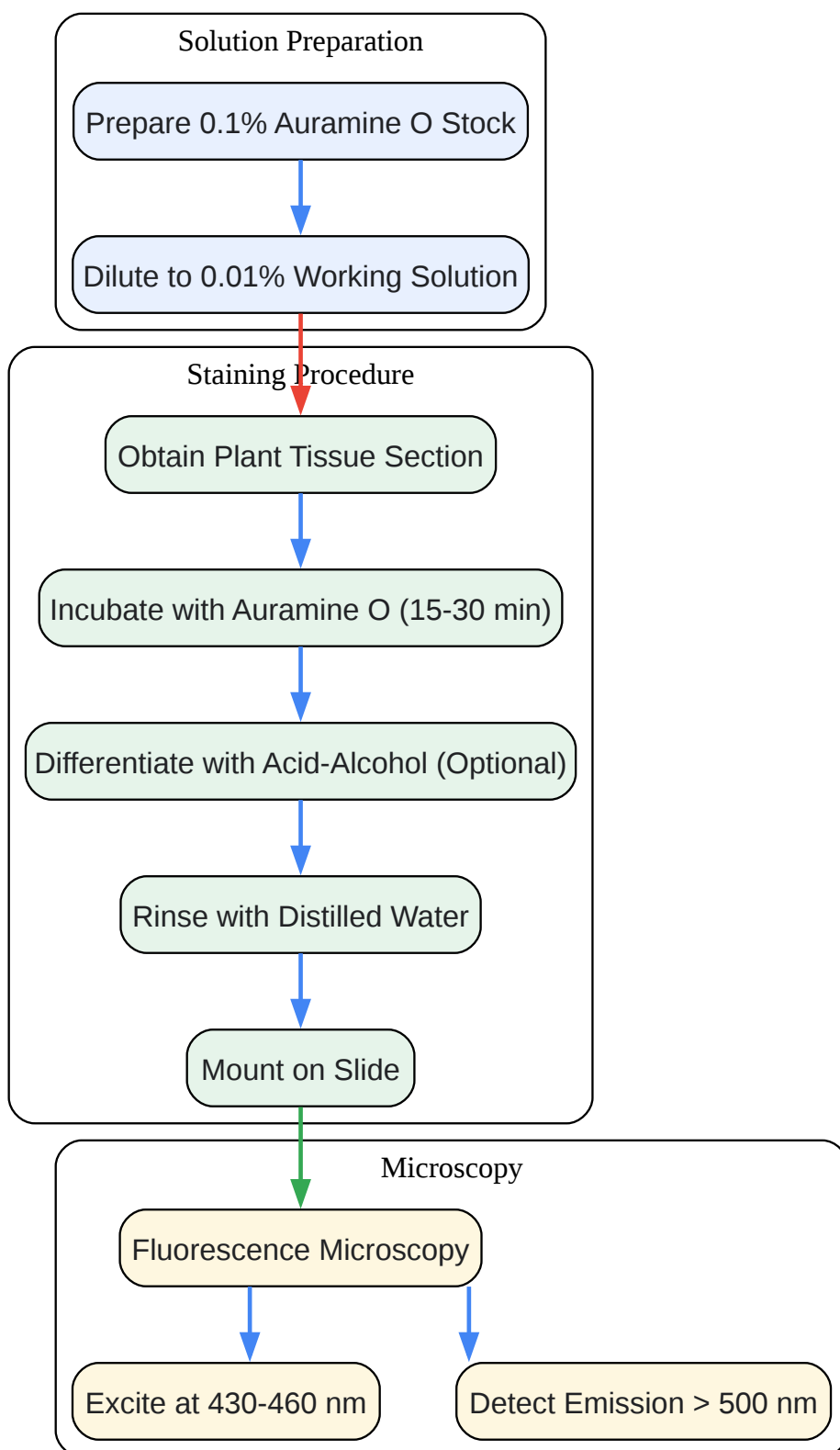
- Materials:
 - Plant tissue sections
 - 0.01% Auramine O working solution

- 0.5% Acid-Alcohol (0.5% HCl in 70% ethanol) for differentiation (optional)
- Distilled water
- Microscope slides and coverslips
- Mounting medium (e.g., glycerol)
- Procedure:
 - Place the plant tissue section on a microscope slide.
 - Add a drop of the 0.01% Auramine O working solution to cover the section.
 - Incubate for 15-30 minutes at room temperature in the dark.[6]
 - (Optional) Briefly rinse with 0.5% acid-alcohol to de-stain less lignified/suberized tissues and reduce background fluorescence.[7]
 - Rinse the section thoroughly with distilled water to remove excess stain.
 - Mount the section in a drop of glycerol or another suitable mounting medium and apply a coverslip.
 - Observe under a fluorescence microscope.

III. Imaging

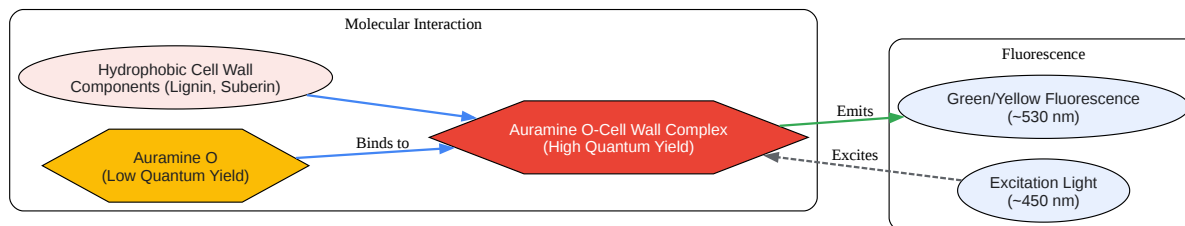
- Microscope: A fluorescence microscope or a confocal laser scanning microscope equipped with appropriate filters.
- Excitation Filter: A filter that allows light in the blue range (e.g., 450-490 nm) to pass through.
- Emission Filter: A long-pass filter that allows light above ~515 nm to be detected.

Visualizations



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Caption: Experimental workflow for staining plant cell walls with Auramine O.



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Caption: Mechanism of Auramine O fluorescence in plant cell walls.

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